molecular formula C39H39ClN8O6S B10824250 PROTAC BET Degrader-10

PROTAC BET Degrader-10

Cat. No.: B10824250
M. Wt: 783.3 g/mol
InChI Key: KVKRYCAWRGWYNN-MBMZGMDYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PROTAC BET Degrader-10 is a potent and selective degrader of bromodomain and extra-terminal (BET) proteins, specifically targeting BRD4. BET proteins are epigenetic readers that recognize acetylated lysine residues on histone tails, playing a crucial role in regulating gene expression. By degrading BET proteins, this compound can modulate gene expression and has shown promise in treating various diseases, including cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

PROTAC BET Degrader-10 is synthesized through a multi-step process involving the coupling of a ligand for the target protein (BRD4) with a ligand for an E3 ubiquitin ligase (Cereblon). The synthetic route typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic route described above. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

PROTAC BET Degrader-10 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various solvents (e.g., dimethyl sulfoxide). Reaction conditions typically involve controlled temperatures, pH levels, and reaction times to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may produce reduced derivatives .

Scientific Research Applications

PROTAC BET Degrader-10 has a wide range of scientific research applications, including:

    Chemistry: It is used as a tool to study the degradation of BET proteins and their role in gene regulation.

    Biology: It is used to investigate the biological functions of BET proteins and their involvement in various cellular processes.

    Medicine: It has shown potential as a therapeutic agent for treating diseases such as cancer, where BET proteins play a critical role in disease progression.

    Industry: It is used in drug discovery and development to identify and validate new therapeutic targets

Mechanism of Action

PROTAC BET Degrader-10 exerts its effects by inducing the degradation of BET proteins through the ubiquitin-proteasome system. The compound binds to both the target protein (BRD4) and the E3 ubiquitin ligase (Cereblon), bringing them into close proximity. This facilitates the ubiquitination of BRD4, marking it for degradation by the proteasome. The degradation of BRD4 leads to the downregulation of gene expression regulated by BET proteins, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

PROTAC BET Degrader-10 is unique in its high potency and selectivity for BET proteins, particularly BRD4. Its use of a Cereblon ligand distinguishes it from other BET degraders that use different E3 ligase ligands. This specificity allows for more targeted degradation of BET proteins, potentially reducing off-target effects and improving therapeutic outcomes .

Properties

IUPAC Name

6-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]-N-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]methyl]hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H39ClN8O6S/c1-20-21(2)55-39-32(20)34(23-11-13-25(40)14-12-23)43-27(35-46-45-22(3)47(35)39)18-31(51)41-17-6-4-5-10-29(49)42-19-24-8-7-9-26-33(24)38(54)48(37(26)53)28-15-16-30(50)44-36(28)52/h7-9,11-14,27-28H,4-6,10,15-19H2,1-3H3,(H,41,51)(H,42,49)(H,44,50,52)/t27-,28?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVKRYCAWRGWYNN-MBMZGMDYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCCCCC(=O)NCC4=C5C(=CC=C4)C(=O)N(C5=O)C6CCC(=O)NC6=O)C7=CC=C(C=C7)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCCCCC(=O)NCC4=C5C(=CC=C4)C(=O)N(C5=O)C6CCC(=O)NC6=O)C7=CC=C(C=C7)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H39ClN8O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

783.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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